4-[4-(4-carboxy-3-hydroxyphenyl)phenyl]-2-hydroxybenzoic acid
Description
Properties
IUPAC Name |
4-[4-(4-carboxy-3-hydroxyphenyl)phenyl]-2-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O6/c21-17-9-13(5-7-15(17)19(23)24)11-1-2-12(4-3-11)14-6-8-16(20(25)26)18(22)10-14/h1-10,21-22H,(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJACGQXGAMSIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)O)C3=CC(=C(C=C3)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’‘-Dihydroxy-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Terphenyl Core: The terphenyl core can be synthesized through Suzuki coupling reactions, where aryl halides react with boronic acids in the presence of a palladium catalyst.
Introduction of Hydroxyl Groups: The hydroxyl groups can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Carboxylation: The carboxylic acid groups are introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3,3’‘-Dihydroxy-[1,1’:4’,1’'-terphenyl]-4,
Biological Activity
4-[4-(4-Carboxy-3-hydroxyphenyl)phenyl]-2-hydroxybenzoic acid, commonly referred to as a derivative of hydroxybenzoic acid, exhibits a range of biological activities that make it a compound of interest in medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes multiple functional groups such as carboxylic acids and hydroxyl groups. The presence of these groups contributes to its reactivity and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₂O₆ |
| Molecular Weight | 288.25 g/mol |
| CAS Number | 135463-15-9 |
1. Antimicrobial Activity
Research indicates that derivatives of hydroxybenzoic acid have significant antimicrobial properties. In particular, studies have shown that compounds similar to this compound exhibit activity against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) values were determined for several derivatives, with notable effectiveness against:
- Escherichia coli
- Staphylococcus aureus
- Bacillus licheniformis
For example, one study reported an MIC of against E. coli for a related compound .
2. Anticancer Properties
The compound has been investigated for its potential anticancer effects. Various studies have demonstrated cytotoxicity against several cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
In vitro studies indicated that certain derivatives exhibited IC50 values significantly lower than established chemotherapeutics, suggesting a promising therapeutic index .
3. Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. Research suggests that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases .
The mechanisms underlying the biological activities of this compound include:
- Antioxidant Activity : The hydroxyl groups in the structure are believed to contribute to its ability to scavenge free radicals.
- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.
- Cell Cycle Arrest : Some studies suggest that the compound can induce cell cycle arrest in cancer cells, leading to apoptosis .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of hydroxybenzoic acid derivatives against multidrug-resistant bacteria. The results indicated that certain compounds had better activity than conventional antibiotics, highlighting their potential as new antimicrobial agents.
Case Study 2: Cytotoxicity Against Cancer Cells
In another study focused on cytotoxic effects, derivatives were tested against various cancer cell lines. Results showed that some compounds had IC50 values lower than those of standard treatments, suggesting they could be developed into effective anticancer therapies.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural features and reported activities of analogous benzoic acid derivatives:
Key Research Findings and Structure-Activity Relationships (SAR)
Substituent Effects on Bioactivity
- Azo Groups: Compounds like 5-((4-bromo-3-methylphenyl)diazenyl)-2-hydroxybenzoic acid () and 5-[[4-(aminosulfonyl)phenyl]azo]-2-hydroxybenzoic acid () demonstrate enhanced antimicrobial activity due to the azo group’s conjugation and electron-withdrawing properties, which may disrupt microbial membranes or enzymes .
- Sulfonamide/Sulfonyl Groups: Sulfonamide derivatives (e.g., ) are associated with antitubercular and antibacterial activities, likely due to their ability to mimic p-aminobenzoic acid (PABA) and inhibit folate synthesis .
Physicochemical Properties
- Acidity : The presence of multiple hydroxyl and carboxyl groups lowers pKa values (e.g., compound in has pKa ~2.77), enhancing solubility in polar solvents and bioavailability .
- Crystallinity : IR and NMR data () confirm hydrogen bonding networks, which may influence crystalline stability and melting points (e.g., compound 17 in melts at 142°C) .
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
| Compound Name | Molecular Formula | Melting Point (°C) | pKa | LogP (Predicted) |
|---|---|---|---|---|
| This compound | C20H14O6 | Not reported | ~2.5–3.0* | 2.8 |
| 4′-Fluoro-4-hydroxybiphenyl-3-carboxylic acid | C13H9FO3 | Not reported | ~2.9 | 3.1 |
| 4-(4-Chloro-3-nitrophenylsulfonamido)-2-hydroxybenzoic acid | C13H9ClN2O7S | Not reported | 2.77 | 2.5 |
*Estimated based on structural analogs.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-[4-(4-carboxy-3-hydroxyphenyl)phenyl]-2-hydroxybenzoic acid to achieve high yield and purity?
- Methodological Answer : The synthesis typically involves multi-step cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to assemble biphenyl frameworks, followed by selective hydroxylation and carboxylation. Key steps include:
- Using palladium catalysts (e.g., Pd(PPh₃)₄) for aryl-aryl bond formation .
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates .
- Acidic hydrolysis (e.g., HCl/THF) to deprotect ester groups, with final recrystallization in ethanol/water to enhance purity (>95% by HPLC) .
- Yield Optimization : Adjust reaction stoichiometry (1.2–1.5 eq of boronic acid derivatives) and monitor temperature (60–80°C) to minimize side products .
Q. What analytical techniques are recommended for confirming the structure and purity of this compound?
- Structural Confirmation :
- NMR Spectroscopy : ¹H/¹³C NMR (500 MHz, DMSO-d₆) to verify aromatic proton environments and carboxyl/hydroxyl substituents .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M-H]⁻ (expected m/z: 365.07) .
- Purity Assessment :
- HPLC : Reverse-phase C18 column (UV detection at 254 nm) with acetonitrile/water (0.1% TFA) gradient; purity ≥98% .
- Elemental Analysis : Carbon/hydrogen content within ±0.4% of theoretical values .
Q. How should researchers design initial biological activity assays for this compound?
- Target Selection : Prioritize enzymes/receptors with known affinity for biphenylcarboxylic acids (e.g., COX-2, tyrosine kinases) based on structural analogs .
- Assay Design :
- In Vitro Enzyme Inhibition : Use fluorogenic substrates (e.g., Z-LYTE™ assays) with IC₅₀ determination via dose-response curves (0.1–100 µM) .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 24–72 hr exposures .
- Controls : Include positive controls (e.g., aspirin for COX-2) and solvent-only blanks to validate results .
Advanced Research Questions
Q. What experimental strategies are effective for investigating the compound’s interaction with biological targets at a molecular level?
- Biophysical Techniques :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips to measure binding kinetics (ka/kd) .
- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., COX-2) to resolve binding modes (resolution ≤2.0 Å) .
- Data Interpretation : Compare binding free energies (ΔG) with computational docking results to validate interactions .
Q. How can computational modeling predict the compound’s binding affinity and selectivity?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding poses in target active sites (e.g., PDB ID: 1CX2 for COX-2) .
- MD Simulations : Run 100 ns trajectories (AMBER/CHARMM force fields) to assess ligand-protein stability and hydrogen-bond networks .
- QSAR Modeling : Corrogate substituent effects (e.g., –OH vs. –COOH positions) on activity using Gaussian-based DFT calculations .
Q. What synthetic strategies are effective for derivatizing this compound to explore structure-activity relationships (SAR)?
- Functionalization Routes :
- Esterification : Protect carboxyl groups with methyl/benzyl esters to enhance cell permeability .
- Halogenation : Introduce fluoro/chloro substituents via electrophilic aromatic substitution (e.g., Cl₂/FeCl₃) to modulate electronic properties .
Q. How can this compound be utilized in materials science, such as metal-organic frameworks (MOFs)?
- MOF Synthesis : Coordinate carboxylate groups with metal nodes (e.g., Zn²⁺, Cu²⁺) under solvothermal conditions (DMF, 120°C) to form porous networks .
- Characterization :
- PXRD : Confirm crystallinity and phase purity vs. simulated patterns .
- BET Analysis : Measure surface area (>500 m²/g) for gas storage applications .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported biological activities of structurally similar compounds?
- Case Example : Conflicting COX-2 inhibition data for biphenylcarboxylic acid analogs may arise from assay variability (e.g., enzyme source, substrate concentration).
- Resolution :
- Standardize assays using recombinant human COX-2 and arachidonic acid substrate .
- Validate results across independent labs with blinded compound testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
